molecular formula C16H22N4O3 B12231749 2-Methoxy-1-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}ethan-1-one

2-Methoxy-1-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}ethan-1-one

Cat. No.: B12231749
M. Wt: 318.37 g/mol
InChI Key: RSWRWCYWZQBSSR-UHFFFAOYSA-N
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Description

2-Methoxy-1-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}ethan-1-one is a complex organic compound that features a unique structure combining a methoxy group, an imidazo[1,2-b]pyridazinyl moiety, and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}ethan-1-one typically involves multiple steps, starting with the preparation of the imidazo[1,2-b]pyridazinyl intermediate. This intermediate can be synthesized through the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation, which is a solvent- and catalyst-free method . The resulting imidazo[1,2-b]pyridazinyl compound is then reacted with a piperidinyl derivative to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The imidazo[1,2-b]pyridazinyl moiety can be reduced to form a dihydro derivative.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a carboxylic acid, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-Methoxy-1-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-1-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The imidazo[1,2-b]pyridazinyl moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-1-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}ethan-1-one is unique due to its combination of functional groups and structural features. This uniqueness allows it to interact with a different set of molecular targets compared to other similar compounds, potentially leading to novel applications in various fields.

Properties

Molecular Formula

C16H22N4O3

Molecular Weight

318.37 g/mol

IUPAC Name

2-methoxy-1-[4-[(2-methylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]ethanone

InChI

InChI=1S/C16H22N4O3/c1-12-9-20-14(17-12)3-4-15(18-20)23-10-13-5-7-19(8-6-13)16(21)11-22-2/h3-4,9,13H,5-8,10-11H2,1-2H3

InChI Key

RSWRWCYWZQBSSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)COC

Origin of Product

United States

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